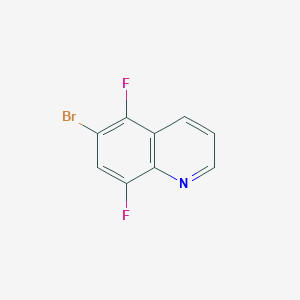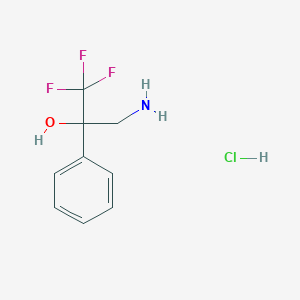
3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride
Overview
Description
“3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride” is a chemical compound with the CAS Number: 1171676-48-4 . It has a molecular weight of 241.64 . The IUPAC name for this compound is 3-amino-1,1,1-trifluoro-3-phenyl-2-propanol hydrochloride .
Molecular Structure Analysis
The InChI code for “3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride” is 1S/C9H10F3NO.ClH/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6;/h1-5,7-8,14H,13H2;1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Antioxidant and Membrane Stabilizing Properties
Research on the hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols, a class to which 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride belongs, has demonstrated that these compounds exhibit marked anti-hemolytic effects in models of erythrocyte oxidative stress despite lacking significant antioxidant or antiradical activity. This suggests a membrane stabilizing effect potentially through interaction with structural components of cell membranes, rather than direct antioxidative mechanisms (Malakyan et al., 2010).
Immunomodulatory Effects
Studies have synthesized and evaluated the immunosuppressive activity of compounds structurally related to 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride. These investigations have shown potential utility in organ transplantation, highlighting the structural importance of the phenyl ring and its positioning, which correlates with immunosuppressive efficacy (Kiuchi et al., 2000).
Antitumor Activity
Further research into tertiary aminoalkanol hydrochlorides, a category inclusive of 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride, has explored their antitumor properties. Initial studies aimed at identifying biologically active compounds for antitumor activity have led to the synthesis of hydrochlorides that displayed promising results against specific cancer cell lines, indicating potential as therapeutic agents (Isakhanyan et al., 2016).
Uterine Relaxant Activity
Innovative racemic compounds similar in structure to 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride have been synthesized and assessed for their uterine relaxant properties. These substances showed potent activity in vitro and significantly delayed labor onset in pregnant rats, suggesting applications in managing preterm labor (Viswanathan & Chaudhari, 2006).
Anti-malaria Activity
Microwave-assisted synthesis methods have produced 1-aminopropan-2-ols, including structures related to 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride, which have demonstrated significant anti-malaria activities against Plasmodium falciparum strains. This showcases the potential for developing new therapeutic agents in the fight against malaria (Robin et al., 2007).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, H315 means it causes skin irritation, H319 indicates it causes serious eye irritation, and H335 means it may cause respiratory irritation . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound .
properties
IUPAC Name |
3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7;/h1-5,14H,6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHUFJXWRGURQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



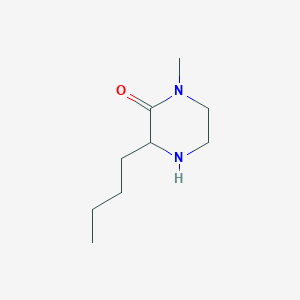

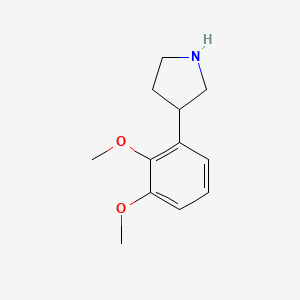
![[1-(2-Methoxyethyl)piperidin-3-yl]methanol](/img/structure/B1520621.png)

![(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid](/img/structure/B1520625.png)

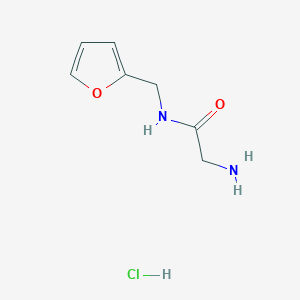
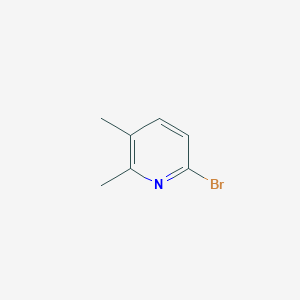

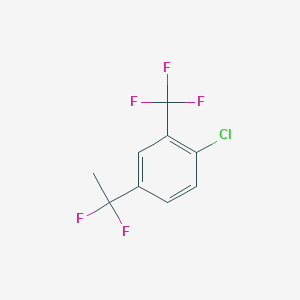
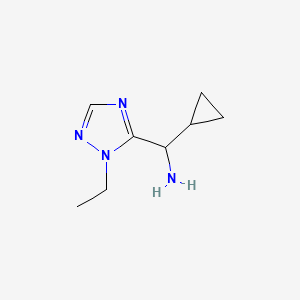
![Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate](/img/structure/B1520638.png)
